5-(Benzenesulfonyl)-4-(2,4-dichlorophenyl)-2-phenylpyrimidine
Description
Properties
IUPAC Name |
5-(benzenesulfonyl)-4-(2,4-dichlorophenyl)-2-phenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2N2O2S/c23-16-11-12-18(19(24)13-16)21-20(29(27,28)17-9-5-2-6-10-17)14-25-22(26-21)15-7-3-1-4-8-15/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNBDFRJTMVKGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)C3=C(C=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural differences and similarities between 5-(Benzenesulfonyl)-4-(2,4-dichlorophenyl)-2-phenylpyrimidine and related compounds:
Key Differences and Implications
- Pharmacological Potential: The 2,4-dichlorophenyl group is recurrent in patented kinase-targeting combinations (), suggesting the target compound may share similar binding motifs. In contrast, pyrazole derivatives like 5h () exhibit antibacterial activity, highlighting substituent-dependent functional versatility .
- Steric and Electronic Modifications : Replacing the benzenesulfonyl group with a fluorophenyl (as in 5h) reduces steric bulk, possibly favoring interactions with narrow binding pockets. Conversely, the diazenyl group in 338962-06-4 introduces conjugation effects, altering UV-Vis absorption profiles .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for 5-(Benzenesulfonyl)-4-(2,4-dichlorophenyl)-2-phenylpyrimidine, and how can reaction efficiency be optimized?
- Methodology :
- Nucleophilic substitution : Use benzenesulfonyl chloride and dichlorophenyl precursors under controlled basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfonyl group .
- Flow chemistry : Implement continuous-flow systems to enhance reaction reproducibility and reduce side products, as demonstrated in optimized diazomethane syntheses .
- Optimization parameters : Vary temperature (80–120°C), solvent polarity, and catalyst loading (e.g., Pd catalysts for coupling reactions) to maximize yield. Monitor via TLC or HPLC.
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Methodology :
- X-ray crystallography : Resolve crystal structures to confirm substituent positions and steric effects, as applied to analogous pyrimidine derivatives .
- NMR spectroscopy : Assign peaks using ¹H/¹³C NMR (e.g., benzenesulfonyl protons at δ 7.5–8.0 ppm) and compare with NIST reference data .
- Mass spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF, ensuring accurate mass matches theoretical calculations (e.g., C₂₂H₁₅Cl₂N₂O₂S: MW 454.3 g/mol).
Advanced Research Questions
Q. How can conflicting biological activity data for this compound be systematically resolved?
- Methodology :
- Structure-activity relationship (SAR) analysis : Compare substituent effects using in vitro assays. For example, dichlorophenyl groups may enhance lipophilicity and membrane permeability, while sulfonyl groups influence target binding .
- Control experiments : Test intermediate compounds (e.g., non-sulfonylated analogs) to isolate the contribution of specific functional groups to activity .
- Dose-response studies : Use IC₅₀/EC₅₀ values to differentiate true activity from assay artifacts.
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodology :
- Molecular docking : Model interactions with enzymes (e.g., kinases) using software like AutoDock Vina. Validate with X-ray structures of target proteins .
- MD simulations : Simulate ligand-receptor dynamics over 100+ ns to assess binding stability and identify key residues (e.g., hydrogen bonds with sulfonyl oxygen).
- ADMET prediction : Use tools like SwissADME to estimate bioavailability, metabolic stability, and toxicity risks.
Q. How can reaction yields be optimized while minimizing byproduct formation?
- Methodology :
- Design of Experiments (DoE) : Apply factorial designs to identify critical variables (e.g., stoichiometry, solvent ratio) and interactions. For example, a 2³ factorial design can optimize temperature, catalyst loading, and reaction time .
- Purification techniques : Use gradient elution in flash chromatography (e.g., hexane/EtOAc) or preparative HPLC to isolate the target compound from chlorinated byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
